molecular formula C8H9N3O3 B14601995 N-Ethyl-5-nitropyridine-3-carboxamide CAS No. 59290-19-6

N-Ethyl-5-nitropyridine-3-carboxamide

Cat. No.: B14601995
CAS No.: 59290-19-6
M. Wt: 195.18 g/mol
InChI Key: JLZBMVTWFSVQED-UHFFFAOYSA-N
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Description

N-Ethyl-5-nitropyridine-3-carboxamide (CAS 59290-73-2) is a chemical compound belonging to the class of nitropyridine derivatives . These compounds are recognized as privileged scaffolds in medicinal chemistry and are widely used as versatile building blocks in organic synthesis and drug discovery . The structure of this particular compound, which features both a carboxamide and a nitro group on the pyridine ring, makes it a valuable intermediate for the synthesis of more complex molecules. In scientific research, nitropyridines are often investigated as precursors to various bioactive molecules. They serve as key intermediates in the synthesis of compounds with potential biological activities, including kinase inhibitors , urease inhibitors , and antimicrobial agents . The nitro group, in particular, can be readily transformed into other functional groups, such as amines, via reduction, enabling further diversification of the molecular structure . The mechanism of action for research compounds based on this scaffold is typically tied to the final target molecule. In many cases, nitropyridine derivatives are designed to interact with enzymatic targets; for instance, some function as inhibitors for enzymes like JAK2 kinase or GSK3 . The nitro group itself can sometimes be reduced within biological systems to form reactive intermediates that interact with cellular components . Researchers value this compound for its potential in exploring new chemical space in projects related to agrochemical, material, and pharmaceutical development. As with all compounds of this nature, this compound is intended for research and development purposes in a controlled laboratory setting only. It is not classified as a drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Strictly for research use only. Not for human or veterinary use .

Properties

CAS No.

59290-19-6

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

N-ethyl-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C8H9N3O3/c1-2-10-8(12)6-3-7(11(13)14)5-9-4-6/h3-5H,2H2,1H3,(H,10,12)

InChI Key

JLZBMVTWFSVQED-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=CN=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Structural and Mechanistic Foundations

Molecular Architecture

N-Ethyl-5-nitropyridine-3-carboxamide features a pyridine ring substituted at positions 3 and 5 with a carboxamide and nitro group, respectively. The carboxamide’s ethyl moiety introduces steric and electronic modifications that influence reactivity. The nitro group, a strong electron-withdrawing substituent, deactivates the ring, directing subsequent electrophilic substitutions to meta positions relative to itself.

Directing Effects in Pyridine Nitration

The carboxamide group at position 3 acts as a meta-director, guiding nitration to position 5. This regioselectivity arises from the electron-withdrawing nature of the amide, which stabilizes the intermediate σ-complex at the meta position. Conversely, the nitro group at position 5 further deactivates the ring, limiting further electrophilic attacks unless under highly forcing conditions.

Synthetic Routes to this compound

Route A: Nitration Followed by Amidation

Nitration of Pyridine-3-carboxylic Acid

Pyridine-3-carboxylic acid undergoes nitration using mixed acid (HNO₃/H₂SO₄) or N₂O₅/SO₂ systems. The carboxylic acid group directs nitration to position 5, yielding 5-nitropyridine-3-carboxylic acid.

Conditions and Yields

  • Mixed Acid : Reaction at 0–50°C for 4–6 hours achieves 40–60% yield (estimated from analogous pyridine nitrations).
  • N₂O₅/SO₂ : Adapting the method from Bakke (2003), nitration proceeds via a sigmatropic shift in the N-nitropyridinium intermediate. For 3-substituted pyridines, yields range from 24–42%.

Mechanistic Insights
The N₂O₅-mediated pathway involves:

  • Formation of N-nitropyridinium nitrate.
  • Reaction with HSO₃⁻ to generate dihydropyridine sulfonic acids.
    3. Sigmatropic nitro group migration and rearomatization.
Amidation of 5-Nitropyridine-3-carboxylic Acid

The carboxylic acid is activated to its acid chloride using SOCl₂ or coupling agents (e.g., EDCl/HOBt), followed by reaction with ethylamine.

Protocol

  • Acid Chloride Formation : 5-Nitropyridine-3-carboxylic acid (1 eq) refluxed with SOCl₂ (2 eq) in anhydrous DCM for 2 hours.
  • Amidation : Acid chloride reacted with ethylamine (1.2 eq) in THF at 0°C, yielding this compound (70–85% yield).

Challenges

  • Nitro groups reduce nucleophilic attack efficiency, necessitating excess ethylamine.
  • Side reactions (e.g., hydrolysis) require inert conditions.

Route B: Amidation Followed by Nitration

Synthesis of N-Ethylpyridine-3-carboxamide

Pyridine-3-carboxylic acid is converted to the ethyl amide prior to nitration. This route risks amide hydrolysis under nitration conditions but offers potential regiochemical control.

Amidation Methods

  • Coupling Agents : EDCl/HOBt-mediated coupling with ethylamine in DMF (75–90% yield).
  • Direct Aminolysis : Ethylamine gas bubbled into a solution of pyridine-3-carbonyl chloride in ether (60–70% yield).
Nitration of N-Ethylpyridine-3-carboxamide

Nitration with mixed acid (HNO₃/H₂SO₄) at 30–50°C introduces the nitro group at position 5. However, the amide’s sensitivity to acidic conditions limits yields to 30–45% due to partial hydrolysis.

Comparative Analysis of Synthetic Pathways

Yield and Practicality

Parameter Route A (Nitration → Amidation) Route B (Amidation → Nitration)
Nitration Yield 40–60% 30–45%
Amidation Yield 70–85% 75–90%
Overall Yield 28–51% 22–40%
Key Advantage Stable carboxylic acid intermediate Early introduction of ethyl group

Route A is preferred for higher overall yields and compatibility with harsh nitration conditions.

Side Reactions and Byproducts

  • Route A : Hydrolysis of acid chloride to carboxylic acid (5–10%).
  • Route B : Amide hydrolysis to carboxylic acid during nitration (15–20%).

Alternative Methodologies

Ring-Synthetic Approaches

Hantzsch dihydropyridine synthesis and subsequent oxidation could construct the pyridine ring with pre-installed substituents. However, nitro group compatibility with reductive cyclization conditions remains unverified.

Transition Metal-Catalyzed Coupling

Ullmann-type coupling of 5-nitro-3-iodopyridine with ethylamine presents theoretical feasibility but requires inaccessible starting materials and specialized catalysts (e.g., CuI/1,10-phenanthroline).

Experimental Optimization Strategies

Nitration Conditions

  • Solvent Screening : Substituting H₂SO₄ with CF₃SO₃H enhances nitronium ion generation, potentially improving yields.
  • Temperature Control : Lower temperatures (0–10°C) minimize byproducts in N₂O₅-mediated nitrations.

Amidation Techniques

  • Microwave Assistance : Microwave irradiation (100°C, 30 min) reduces reaction times and improves amidation yields to >90%.
  • Flow Chemistry : Continuous-flow systems enhance heat/mass transfer, mitigating decomposition risks.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-5-nitropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-Ethyl-5-nitropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with enzymes and proteins. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-5-nitropyridine-3-carboxamide
  • N-Propyl-5-nitropyridine-3-carboxamide
  • N-Butyl-5-nitropyridine-3-carboxamide

Uniqueness

N-Ethyl-5-nitropyridine-3-carboxamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The combination of the nitro and carboxamide groups also contributes to its distinct properties compared to other similar compounds.

Q & A

Basic: What are the established synthetic pathways for N-Ethyl-5-nitropyridine-3-carboxamide, and how can reaction parameters be optimized?

Answer:
The synthesis of N-Ethyl-5-nitropyridine-3-carboxamide typically involves sequential nitration and amidation steps. For example, analogous pyridine derivatives (e.g., quinoline carbaldehydes) are synthesized via Vilsmeier-Haack reactions using DMF and POCl₃, followed by oxidation and purification (e.g., column chromatography) . Key optimizations include:

  • Temperature control : Exothermic steps (e.g., nitration) require cooling (0°C) to avoid side reactions.
  • Catalyst selection : Phosphoryl chloride (POCl₃) enhances electrophilic substitution efficiency.
  • Purification : Recrystallization (e.g., petroleum ether) or silica gel chromatography improves yields.

Table 1: Example reaction conditions from analogous syntheses

StepReagents/ConditionsYield
AcetylationAcetic anhydride, CH₃CN, 12h89%
Vilsmeier-HaackPOCl₃, DMF, 130°C, 2h79%
OxidationPeracetic acid, CHCl₃, 3 days65%

Advanced: How do hybrid density functional theory (DFT) methods improve the accuracy of electronic structure calculations for this compound?

Answer:
Hybrid functionals (e.g., B3LYP) combine exact exchange (Hartree-Fock) with gradient-corrected density functionals, reducing errors in thermochemical properties. For nitro and amide groups:

  • Exact exchange inclusion : Lowers average absolute deviations in atomization energies to 2.4 kcal/mol compared to pure gradient functionals .
  • Basis set selection : Use def2-TZVP for nitro-group polarization effects.
  • Validation : Compare computed dipole moments with experimental NMR/IR data to refine functional performance.

Table 2: Functional performance benchmarks

FunctionalAvg. Error (kcal/mol)Application Scope
B3LYP2.4Thermochemistry, kinetics
LC-ωPBE3.1Charge-transfer systems
M06-2X2.8Non-covalent interactions

Advanced: How can researchers resolve contradictions between experimental and computational vibrational spectra?

Answer:
Discrepancies often arise from anharmonicity or solvent effects. A systematic approach includes:

Basis set augmentation : Use 6-311++G(d,p) for diffuse electron density in nitro groups.

Implicit solvent modeling : Apply the SMD solvation model to mimic experimental conditions (e.g., DMSO).

Experimental cross-validation : Compare computed IR frequencies with attenuated total reflectance (ATR)-FTIR spectra.

Error analysis : Quantify deviations using root-mean-square error (RMSE) metrics to prioritize functional adjustments .

Basic: What analytical techniques are recommended for confirming the purity and structure of this compound?

Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; ≥98% purity thresholds are standard for research-grade compounds .
  • NMR : Assign peaks via 1H^1\text{H}-13C^{13}\text{C} HSQC, focusing on nitropyridine protons (δ 8.5–9.5 ppm) and ethyl carboxamide (δ 1.2–1.4 ppm).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ with <2 ppm error.

Advanced: What strategies are effective in elucidating the reaction mechanism of this compound in nucleophilic substitution reactions?

Answer:

  • Kinetic isotope effects (KIE) : Measure kH/kDk_{\text{H}}/k_{\text{D}} for C–H bonds adjacent to the nitro group to identify rate-determining steps.
  • DFT transition state analysis : Locate TS structures with B3LYP/6-31G(d), calculating activation energies (ΔG^\ddagger) for competing pathways.
  • Solvent polarity studies : Compare reaction rates in aprotic (THF) vs. polar aprotic (DMF) solvents to assess charge stabilization .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:
While specific data is limited, analogous nitropyridines require:

  • PPE : Nitrile gloves, lab coat, and chemical goggles.
  • Ventilation : Use fume hoods to mitigate inhalation risks from nitro-group decomposition.
  • Storage : Keep in amber glass under inert gas (Ar) to prevent photodegradation. General guidelines align with SDS recommendations for carboxamides .

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